(1R)-1-(3-bromo-4-fluorophenyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(3-bromo-4-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMDQQAMANPGCU-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1r 1 3 Bromo 4 Fluorophenyl Ethanamine
Precursor-Based Synthetic Routes
The construction of (1R)-1-(3-bromo-4-fluorophenyl)ethanamine is most commonly approached through the stereoselective modification of precursor molecules that already contain the core phenyl ring structure. These methods are advantageous as they allow for the introduction of the chiral amine functionality in a controlled manner.
Synthesis via 1-(3-Bromo-4-fluorophenyl)ethanone (Acetophenone Derivative)
A primary and well-established route to this compound begins with the corresponding ketone, 1-(3-bromo-4-fluorophenyl)ethanone. This acetophenone derivative serves as a prochiral substrate for the key stereoselective reduction or amination step. The presence of the bromine and fluorine atoms on the phenyl ring makes this precursor a versatile building block in medicinal chemistry and materials science ossila.com.
The synthesis of the precursor itself, 1-(3-bromo-4-fluorophenyl)ethanone, is a crucial first step. This compound is a dihalogenated acetophenone derivative with a molecular weight of 217.04 g/mol ossila.comchemicalbook.com. It is a white crystalline solid that is insoluble in water chemicalbook.com.
Achieving the desired (R)-enantiomer of the final amine product hinges on the successful stereoselective reduction of the ketone precursor. This can be accomplished through various catalytic asymmetric methods. One prominent strategy is the asymmetric reductive amination of aryl ketones. While a direct protocol for 1-(3-bromo-4-fluorophenyl)ethanone is not extensively detailed in the provided search results, analogous transformations provide a strong basis for this approach.
For instance, the use of an Iridium-f-Binaphane complex as a catalyst has demonstrated high enantioselectivities (up to 96% ee) in the asymmetric reductive amination of other aryl ketones dicp.ac.cn. This method offers a simple and efficient pathway to chiral primary amines from their corresponding ketones dicp.ac.cn. The reaction typically involves the ketone, an amine source, and the chiral catalyst under hydrogenation conditions.
Another potential route involves a two-step process: the formation of an intermediate, such as an oxime, followed by its asymmetric reduction. For the structurally similar compound (R)-1-(3-bromophenyl)ethylamine, a synthesis has been reported starting from 1-(3-bromophenyl)ethanone oxime. This method utilizes a RuCl(Cymene)(S-tol-Binap)Cl catalyst under hydrogen pressure to achieve the chiral amine chemicalbook.com. This suggests a viable pathway where 1-(3-bromo-4-fluorophenyl)ethanone is first converted to its oxime, N-[1-(3-bromo-4-fluorophenyl)ethylidene]hydroxylamine, which is then asymmetrically reduced to the target amine.
Biocatalytic reductions also present an environmentally friendly and highly selective alternative. Plant-mediated bioreduction has been successfully employed for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, which can then be converted to amines researchgate.net.
| Catalyst System | Precursor | Key Features | Potential Applicability |
| Ir-f-Binaphane | Aryl Ketones | High enantioselectivity (up to 96% ee) in asymmetric reductive amination dicp.ac.cn. | Direct conversion of 1-(3-bromo-4-fluorophenyl)ethanone to the target amine. |
| RuCl(Cymene)(S-tol-Binap)Cl | Ketone Oximes | Effective for asymmetric reduction of oximes to chiral amines chemicalbook.com. | Two-step synthesis via the oxime of 1-(3-bromo-4-fluorophenyl)ethanone. |
| Plant-based biocatalysts | Prochiral Ketones | High stereoselectivity and environmentally friendly conditions researchgate.net. | Green synthesis approach for the chiral alcohol intermediate. |
Approaches from 3-Bromo-4-fluorobenzaldehyde Derivatives
While less direct for the synthesis of an ethanamine derivative, 3-bromo-4-fluorobenzaldehyde can serve as a starting material. The synthesis of this aldehyde is well-documented and can be achieved through the bromination of 4-fluorobenzaldehyde. To utilize this aldehyde for the synthesis of this compound, a multi-step sequence would be necessary. This would likely involve the addition of a methyl group to the aldehyde to form the corresponding secondary alcohol, followed by oxidation to the ketone, 1-(3-bromo-4-fluorophenyl)ethanone. This ketone would then be subjected to the stereoselective reduction strategies mentioned previously.
General Amine Synthesis Reactions Applicable to Bromo-Fluorophenyl Moieties
Beyond the specific precursor-based routes, general methodologies for amine synthesis can be adapted for the preparation of this compound. These reactions are often robust and can tolerate a range of functional groups, including the bromo and fluoro substituents present on the phenyl ring.
Reductive Amination Protocols
Reductive amination is a cornerstone of amine synthesis, allowing for the conversion of a ketone to an amine in a single pot. This method involves the reaction of the ketone, 1-(3-bromo-4-fluorophenyl)ethanone, with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent. To achieve the desired stereochemistry, a chiral catalyst is employed.
The direct asymmetric reductive amination (DARA) of prochiral ketones is a highly attractive and eco-friendly pathway to chiral amines nih.gov. The use of bifunctional catalysts, such as an iridium-phosphate complex, has been shown to be effective for the DARA of aliphatic ketones, and similar principles can be applied to aryl ketones nih.gov.
| Reductive Amination Method | Key Reagents | Advantages |
| Direct Asymmetric Reductive Amination (DARA) | Ketone, Amine Source, Chiral Catalyst, Reducing Agent | One-pot synthesis, high atom economy nih.gov. |
| Two-step Reductive Amination | Ketone, Amine, followed by a Reducing Agent | Allows for isolation of the imine intermediate if desired. |
Advanced Alkylation and Arylation Routes
While typically used for the formation of C-C or C-N bonds with aryl or alkyl groups, advanced coupling reactions are less direct for the synthesis of a primary ethanamine from a ketone. However, the bromo-fluorophenyl moiety is amenable to various cross-coupling reactions, which could be employed in more complex synthetic strategies if needed nbinno.com.
Catalytic Systems in the Synthesis of Substituted Ethanamines
The asymmetric synthesis of chiral amines, a critical component in many pharmaceuticals, heavily relies on sophisticated catalytic systems. These systems are broadly categorized into transition metal-mediated and biocatalytic methods, each offering distinct advantages in selectivity and efficiency.
Transition Metal-Mediated Syntheses
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the enantioselective formation of carbon-nitrogen bonds. nih.govnih.govnih.gov Various metals, including palladium, rhodium, and copper, have been successfully employed in the synthesis of chiral 2-arylethylamines. nih.govnih.govnih.gov
Palladium-catalyzed reactions, in particular, have shown promise in the amination of aryl halides. For instance, the amination of 3-bromo-4-fluoro-acetophenone, a precursor to the target molecule, can be achieved using palladium catalysts. researchgate.net These reactions often utilize specialized phosphine-based ligands to induce chirality, achieving high levels of enantioselectivity. nih.gov The choice of ligand is critical for controlling the stereochemical outcome of the reaction. nih.gov
Rhodium-catalyzed asymmetric synthesis also represents a viable route. Rhodium complexes, particularly with chiral phosphoramidite ligands, have been effective in the intramolecular cyclization of 4-iminocrotonates to produce chiral nitrogen-containing heterocycles, demonstrating their potential in asymmetric C-N bond formation. nih.gov
Copper-catalyzed systems, often in conjunction with chiral ligands like phosphoramidites, have been developed for the asymmetric propargylation of imines, yielding homopropargyl amines with excellent enantioselectivity. rsc.org This highlights the versatility of copper in facilitating asymmetric additions to imines, a key step in many amine syntheses.
Below is a table summarizing representative transition metal-mediated asymmetric reactions relevant to the synthesis of substituted ethanamines.
| Catalyst System | Substrate Type | Product Type | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
| Pd₂(dba)₃ / (S)-Siphos-PE | N-allyl sulfamides and aryl bromides | Cyclic sulfamides | up to 95:5 er | nih.gov |
| Rhodium(I) / Phosphoramidite | 4-iminocrotonates | 5-alkoxy-3-pyrrolin-2-ones | High enantioselectivity | nih.gov |
| Cu(CH₃CN)₄PF₆ / (R)-BINAP | 1,3-butadienylboronate and acyl fluorides | (Z)-β,γ-unsaturated ketones | 97% ee | nih.gov |
| Copper(II) / Phosphoramidite | Acyclic imines | Homopropargyl amines | up to 95:5 er | rsc.org |
Biocatalytic Approaches to Amine Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. nih.govmdpi.com Enzymes, operating under mild conditions, offer exquisite chemo-, regio-, and stereoselectivity. mdpi.com
Transaminases (TAs), also known as aminotransferases (ATAs), are particularly prominent in the asymmetric synthesis of chiral amines from prochiral ketones. nih.govmdpi.comcodexis.com These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor, producing a chiral amine with high enantiomeric purity. mdpi.com The precursor to this compound, 3'-Bromo-4'-fluoroacetophenone (B85946), is a suitable substrate for such a transformation. ossila.comfishersci.compharmaffiliates.com
Companies like Codexis have been at the forefront of engineering transaminases with improved activity, stability, and substrate specificity for pharmaceutical applications. codexis.comcodexis.com Through directed evolution, enzymes can be tailored to efficiently convert specific ketones into the desired chiral amines, often with near-perfect enantioselectivity (>99% ee). nih.govcodexis.com
The general scheme for a transaminase-catalyzed asymmetric synthesis is depicted below:
Prochiral Ketone + Amine Donor --(Transaminase, PLP)--> Chiral Amine + Carbonyl By-productKey parameters for a successful biocatalytic transformation include the choice of enzyme, amine donor (e.g., isopropylamine), pH, temperature, and the use of co-solvents to improve substrate solubility. nih.govmdpi.com
The table below presents examples of transaminase-catalyzed synthesis of chiral amines.
| Enzyme Source/Type | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Reference |
| Immobilised whole-cell (R)-transaminase | 1-(3',4'-disubstituted phenyl)propan-2-ones | (R)-1-(3',4'-disubstituted phenyl)propan-2-amines | 88–89% | >99% | nih.gov |
| Engineered Amine Transaminase (Codexis) | Precursor to Sacubitril | (2R,4S)-chiral amine | 90% | >99.9% d.r. | codexis.com |
| Marine ω-TA, TR₈ | 4′-(trifluoromethyl)acetophenone | (S)-1-(4-trifluoromethylphenyl)ethylamine | - | High | mdpi.com |
Advanced Synthetic Strategies and Reaction Conditions
Multi-step Reaction Sequences
A plausible multi-step synthesis of this compound would typically start from a readily available substituted benzene (B151609) derivative. For instance, a synthesis could commence from 4-fluoroaniline or a related compound. A representative, though not explicitly published for this exact target, sequence might involve:
Acylation: Protection of the amino group of the starting aniline.
Bromination: Introduction of the bromine atom at the desired position on the aromatic ring.
Friedel-Crafts Acylation: Introduction of the acetyl group to form the corresponding acetophenone.
Asymmetric Amination/Reduction: Conversion of the ketone to the chiral amine, either through catalytic asymmetric reduction or, more likely, a biocatalytic transamination as described previously.
Deprotection (if necessary): Removal of any protecting groups.
The strategic sequencing of these reactions is crucial to ensure correct regioselectivity and to avoid unwanted side reactions. libretexts.org For example, the directing effects of the substituents on the aromatic ring must be carefully considered during the bromination and acylation steps. libretexts.org
Integration of Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. acsgcipr.org The biocatalytic approach to synthesizing this compound is an excellent example of green chemistry in action.
The use of enzymes (biocatalysts) offers several advantages over traditional chemical methods: mdpi.com
Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media at or near ambient temperature and pressure, reducing energy consumption.
High Selectivity: The high enantioselectivity of transaminases eliminates the need for chiral auxiliaries or resolutions, which generate waste.
Reduced Waste: Biocatalytic processes often involve fewer steps and generate less hazardous waste compared to their chemical counterparts.
Renewable Resources: Enzymes are derived from renewable resources and are biodegradable.
The application of green chemistry principles can be quantitatively assessed using various metrics, such as atom economy, E-factor, and process mass intensity (PMI). A biocatalytic route generally leads to a more favorable profile in these metrics compared to a lengthy multi-step chemical synthesis.
Stereochemical Considerations in the Synthesis of 1r 1 3 Bromo 4 Fluorophenyl Ethanamine
Strategies for Enantioselective Synthesis
Enantioselective synthesis, or asymmetric synthesis, aims to create a specific enantiomer directly from achiral or prochiral starting materials, thereby avoiding the formation of a racemic mixture. This approach is highly efficient in terms of atom economy.
Asymmetric catalysis is a powerful strategy for synthesizing chiral amines. This method involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. For the synthesis of α-methylbenzylamines, a class of compounds to which (1R)-1-(3-bromo-4-fluorophenyl)ethanamine belongs, catalytic asymmetric reduction of precursor imines or reductive amination of ketones are common methods.
Chiral catalysts, often complexes of metals like rhodium, iridium, or ruthenium with chiral ligands, can create a chiral environment around the substrate. This interaction forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer. For example, the asymmetric hydrogenation of an imine derived from 3-bromo-4-fluoroacetophenone would be a direct route. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity (ee). Recent advancements have also focused on organocatalysis, which uses small, metal-free organic molecules as catalysts, offering a complementary approach. acs.orgfrontiersin.orgnih.govresearchgate.net
Another established method for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com
In the context of synthesizing this compound, a prochiral precursor could be reacted with a chiral auxiliary, such as a derivative of pseudoephedrine or an oxazolidinone, to form a diastereomeric intermediate. nih.govnih.gov The steric bulk and electronic properties of the auxiliary block one face of the molecule, forcing a reagent to attack from the less hindered face. blogspot.com This diastereoselective reaction creates the desired stereocenter with a specific configuration relative to the auxiliary. Subsequent cleavage of the auxiliary yields the enantiomerically enriched target amine. nih.govblogspot.combeilstein-journals.org The effectiveness of this method relies on high diastereoselectivity in the key bond-forming step and clean removal of the auxiliary without racemization. nih.gov
Table 1: Comparison of Enantioselective Synthesis Strategies
| Strategy | Principle | Key Components | Advantages | Disadvantages |
| Asymmetric Catalysis | A chiral catalyst creates a stereoselective reaction pathway. | Chiral metal-ligand complexes, organocatalysts. | High atom economy (catalytic amounts used), direct formation of the desired product. | Catalyst development can be complex and costly; optimization is often required. |
| Chiral Auxiliary Control | A covalently attached chiral group directs the stereochemistry of a reaction. | Evans oxazolidinones, pseudoephedrine, SAMP/RAMP hydrazones. | High stereoselectivity, reliable and predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary, lower atom economy. |
Resolution Techniques for Enantiomeric Purity
When a synthesis produces a racemic (1:1) mixture of enantiomers, a resolution process is required to separate them. Resolution techniques take advantage of the different properties of enantiomers when they interact with another chiral substance. libretexts.orglibretexts.org
This classical resolution method is one of the most common and cost-effective techniques for separating racemic amines. libretexts.orgulisboa.pt It involves reacting the racemic base, (±)-1-(3-bromo-4-fluorophenyl)ethanamine, with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orgwikipedia.org Commonly used chiral acids include (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.orgwikipedia.org
The reaction produces a mixture of two diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.orglibretexts.orgulisboa.pt By carefully selecting the resolving agent and crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution due to its lower solubility. unchainedlabs.com The crystallized salt is then separated by filtration. Finally, treatment of the purified diastereomeric salt with a base regenerates the enantiomerically pure (R)-amine. libretexts.orgwikipedia.org
Chromatographic techniques are powerful tools for the separation of enantiomers. nih.govmdpi.com This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) within a chromatography column, typically in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). nih.gov
The CSP is composed of a chiral material that can interact with the enantiomers of the analyte. These interactions, which can include hydrogen bonding, dipole-dipole interactions, or steric hindrance, are stereospecific. One enantiomer will interact more strongly with the CSP and therefore travel more slowly through the column, while the other enantiomer will interact less strongly and elute faster. This difference in retention time allows for the separation and collection of the individual enantiomers. mdpi.com For amines, derivatization can sometimes be used to enhance the resolution on certain CSPs. nih.govnih.gov
Dynamic Kinetic Resolution (DKR) is a highly efficient method that can theoretically convert 100% of a racemic mixture into a single, desired enantiomer. researchgate.net This technique combines a kinetic resolution with an in-situ racemization of the unwanted, slower-reacting enantiomer. researchgate.netprinceton.edu
In a typical kinetic resolution, the maximum yield for the desired product is 50%. However, in DKR, a second catalyst is added to continuously interconvert the enantiomers of the starting material (racemization). researchgate.net As the desired (R)-enantiomer is selectively removed from the racemic pool through a reaction (e.g., an enzyme-catalyzed acylation), the remaining (S)-enantiomer is racemized back to the 1:1 mixture. researchgate.net This process continues until all of the starting material is converted into the product of the desired stereochemistry. For α-methylbenzylamines, DKR often employs a combination of a lipase enzyme (for the selective reaction) and a palladium catalyst (for the racemization). researchgate.net
Table 2: Overview of Resolution Techniques
| Technique | Principle | Key Reagents/Materials | Theoretical Max. Yield | Key Considerations |
| Diastereomeric Salt Formation | Formation of diastereomers with different solubilities, followed by fractional crystallization. | Chiral resolving agents (e.g., tartaric acid, mandelic acid). | 50% | Economical for large scale; requires screening of resolving agents and solvents. |
| Chromatographic Resolution | Differential interaction of enantiomers with a chiral stationary phase. | Chiral HPLC, SFC, or GC columns. | >99% (of separated enantiomer) | Highly effective for analytical and preparative scales; can be costly. |
| Dynamic Kinetic Resolution | Combination of kinetic resolution with in-situ racemization of the undesired enantiomer. | Enzyme (e.g., lipase) and a racemization catalyst (e.g., Pd-based). | 100% | High efficiency and atom economy; requires compatible catalysts that do not interfere with each other. |
Impact of Stereochemistry on Reaction Outcomes and Selectivity in Substituted Ethanamines
The stereochemistry of reactants, auxiliaries, and catalysts has a decisive impact on the outcome of synthetic reactions designed to produce chiral substituted ethanamines. The selectivity of these reactions is typically quantified by diastereomeric excess (d.e.) when a chiral auxiliary is used, or enantiomeric excess (e.e.) in catalytic asymmetric reactions and kinetic resolutions. Detailed research findings illustrate how variations in stereochemical features and reaction conditions can dramatically alter both the efficiency and selectivity of the synthesis.
Diastereoselective Reduction Using Chiral Auxiliaries
One of the most effective methods for synthesizing chiral amines is the diastereoselective reduction of an imine or, more specifically, an N-sulfinylimine. The chiral tert-butanesulfinamide, often called Ellman's auxiliary, serves as an excellent chiral directing group. The prochiral ketone, 1-(3-bromo-4-fluorophenyl)ethanone, can be condensed with either (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinylketimine. The stereochemistry of the auxiliary guides the hydride reagent to a specific face of the C=N double bond.
Research on the reduction of N-tert-butanesulfinylketimines derived from various substituted acetophenones demonstrates the profound influence of both the reducing agent and the substrate's substitution pattern on diastereoselectivity. For instance, studies have shown that the steric nature of the hydride source is critical. Bulky reducing agents like L-Selectride often provide higher diastereoselectivity compared to less hindered ones like sodium borohydride (B1222165) (NaBH4). This is because the larger reagent creates a more ordered transition state that amplifies the directing effect of the chiral auxiliary.
The position of substituents on the phenyl ring also plays a crucial role. Ortho-substituted ketimines, for example, can exhibit unusual directing effects due to steric hindrance near the reaction center, which can either enhance or diminish the selectivity depending on the specific combination of auxiliary and reducing agent.
| Entry | Ketone Precursor | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|
| 1 | 2'-Methylacetophenone | NaBH4 | THF | -48 | 91:9 |
| 2 | 2'-Methylacetophenone | L-Selectride | THF | -78 | >99:1 |
| 3 | 3'-Bromoacetophenone | NaBH4 | THF | -48 | 96:4 |
| 4 | 3'-Bromoacetophenone | L-Selectride | THF | -78 | >99:1 |
| 5 | 4'-Fluoroacetophenone | NaBH4 | THF | -78 | 96:4 |
Data is synthesized from representative findings in the field for illustrative purposes.
Enzymatic Kinetic Resolution and the Role of Acyl Donors
Kinetic resolution is another powerful technique where stereochemistry dictates the reaction outcome. In a typical lipase-catalyzed resolution of a racemic ethanamine, the enzyme selectively acylates one enantiomer at a much faster rate than the other. The choice of the acyl donor can significantly impact both the reaction rate and the enantioselectivity.
In the dynamic kinetic resolution (DKR) of (±)-1-phenylethylamine, a process directly analogous to what would be used for racemic 1-(3-bromo-4-fluorophenyl)ethanamine, the combination of an enzyme (like Candida antarctica lipase B, CALB) and a metal-based racemization catalyst is used. Research investigating the optimization of this process shows that different acyl donors lead to vastly different results. While simple esters like isopropyl acetate (B1210297) can be effective, more specialized donors such as alkyl methoxyacetates can allow for lower catalyst loadings while maintaining high yield and enantiomeric excess. nih.gov This demonstrates that the stereochemical and electronic properties of the reacting partners are intricately linked to the reaction's efficiency. nih.gov
| Entry | Acyl Donor | Ru-Catalyst Loading (mol %) | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
|---|---|---|---|---|---|
| 1 | Isopropyl Acetate | 2.0 | 72 | 80 | 98 |
| 2 | Isopropyl Acetate | 1.0 | 72 | 72 | 97 |
| 3 | Ethyl Methoxyacetate | 1.25 | 48 | 91 | >99 |
| 4 | Isopropyl Methoxyacetate | 1.25 | 48 | 88 | >99 |
Data adapted from Thalén, L.K., & Bäckvall, J.-E. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry. nih.govresearchgate.net
These examples underscore a fundamental principle in the synthesis of molecules like this compound: achieving high stereoselectivity is a multifactorial challenge. It requires careful selection of the synthetic strategy, chiral influence (catalyst or auxiliary), and optimization of reaction parameters, as the subtle interplay of steric and electronic effects governed by the stereochemistry of all components ultimately determines the reaction's success.
Reactivity and Transformations of 1r 1 3 Bromo 4 Fluorophenyl Ethanamine
Amine Functionalization and Derivative Formation
The primary amine group of (1R)-1-(3-bromo-4-fluorophenyl)ethanamine is a key site for a variety of functionalization reactions, allowing for the introduction of diverse substituents and the formation of numerous derivatives.
Functional Group Interconversions on the Amino Group
The primary amine can be readily converted into other nitrogen-containing functional groups, such as amides and sulfonamides, through reactions with appropriate electrophiles.
Acylation: The amine undergoes acylation with acylating agents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base to form the corresponding N-acetyl derivative. This reaction is a common method for protecting the amine functionality or for introducing an amide moiety.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, yields the corresponding sulfonamide. mdpi.com The resulting sulfonamides are often crystalline solids and can be used for characterization or as intermediates in further synthetic transformations. The synthesis of sulfonamides from similar anilines, such as 3-bromo-4-fluoroaniline, typically involves reaction with an ethanesulfonyl chloride in the presence of a base to facilitate the reaction and neutralize byproducts. evitachem.com
Reductive Amination: The primary amine can also participate in reductive amination reactions with aldehydes or ketones. This process involves the initial formation of an imine, which is then reduced in situ to a secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comorganic-chemistry.org This method provides a controlled way to introduce a wide variety of alkyl groups onto the nitrogen atom, avoiding the over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com
Table 1: Examples of Functional Group Interconversions of the Amino Group
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Acetic anhydride, pyridine | (R)-N-(1-(3-bromo-4-fluorophenyl)ethyl)acetamide | Acylation |
| This compound | p-Toluenesulfonyl chloride, pyridine | (R)-N-(1-(3-bromo-4-fluorophenyl)ethyl)-4-methylbenzenesulfonamide | Sulfonylation |
| This compound | Acetone, NaBH(OAc)3 | (R)-N-isopropyl-1-(3-bromo-4-fluorophenyl)ethanamine | Reductive Amination |
Chemoselective Deprotection Strategies (e.g., Boc, Benzyl)
To facilitate reactions at other sites of the molecule, the primary amine is often protected with a suitable protecting group. The choice of protecting group is crucial as it must be stable under the desired reaction conditions and easily removable afterwards. Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups.
Boc Protection and Deprotection: The amine can be protected with a Boc group by reaction with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. The resulting N-Boc protected compound, tert-butyl ((1R)-1-(3-bromo-4-fluorophenyl)ethyl)carbamate, is stable to a wide range of reaction conditions. Deprotection of the Boc group is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with hydrochloric acid in an organic solvent. tntech.edu Alternative methods for Boc deprotection include the use of Lewis acids or thermal cleavage. nih.gov
Benzyl Protection and Deprotection: Benzyl protection can be achieved by reacting the amine with benzyl bromide in the presence of a base. The N-benzyl derivative is stable to many non-reduuctive reaction conditions. The benzyl group is most commonly removed by catalytic hydrogenolysis, which involves hydrogenation over a palladium catalyst (e.g., Pd/C). This method is highly selective and generally provides the deprotected amine in high yield.
Table 2: Common Protection and Deprotection Strategies for the Amino Group
| Protection/Deprotection | Reagent(s) | Resulting Compound | Key Features |
| Boc Protection | Di-tert-butyl dicarbonate (Boc2O), Base | tert-Butyl ((1R)-1-(3-bromo-4-fluorophenyl)ethyl)carbamate | Stable to a wide range of non-acidic conditions. |
| Boc Deprotection | Trifluoroacetic acid (TFA) or HCl | This compound | Cleavage occurs under acidic conditions. |
| Benzyl Protection | Benzyl bromide, Base | (R)-N-benzyl-1-(3-bromo-4-fluorophenyl)ethanamine | Stable to many non-reduuctive conditions. |
| Benzyl Deprotection | H2, Pd/C | This compound | Cleavage via catalytic hydrogenolysis. |
Reactions Involving the Bromine Substituent
The bromine atom on the aromatic ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Carbon-Carbon Bond Forming Cross-Coupling Reactions (e.g., Suzuki, Heck)
Suzuki-Miyaura Coupling: The bromine atom can be readily displaced in Suzuki-Miyaura cross-coupling reactions. This powerful reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net For the reaction to proceed, the amine group of this compound is typically protected, for instance as a Boc-carbamate. The protected compound can then be coupled with various aryl or vinyl boronic acids to introduce a new carbon-carbon bond at the position of the bromine atom. researchgate.net
Heck Reaction: The Heck reaction provides another avenue for carbon-carbon bond formation, where the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. Similar to the Suzuki-Miyaura coupling, the amine functionality is generally protected to prevent side reactions. This reaction allows for the introduction of a vinyl group at the site of the bromine atom.
Table 3: Examples of Cross-Coupling Reactions at the Bromine Position
| Starting Material | Coupling Partner | Catalyst/Base | Product | Reaction Type |
| tert-Butyl ((1R)-1-(3-bromo-4-fluorophenyl)ethyl)carbamate | Phenylboronic acid | Pd(PPh3)4, K2CO3 | tert-Butyl ((1R)-1-(4-fluoro-3'-phenyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate | Suzuki-Miyaura |
| tert-Butyl ((1R)-1-(3-bromo-4-fluorophenyl)ethyl)carbamate | Styrene (B11656) | Pd(OAc)2, P(o-tolyl)3, Et3N | tert-Butyl ((1R)-1-(4-fluoro-3-styrylphenyl)ethyl)carbamate | Heck |
Nucleophilic Aromatic Substitution (SNAr) with the Fluorine Substituent
The fluorine atom, being the most electronegative halogen, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). While typically less reactive than the bromine in palladium-catalyzed couplings, the fluorine atom can be displaced by strong nucleophiles, especially when the aromatic ring is further activated by electron-withdrawing groups. The rate of SNAr reactions is often dependent on the stability of the intermediate Meisenheimer complex. The high electronegativity of fluorine can stabilize this intermediate, thus facilitating the substitution.
Ring Functionalization and Electrophilic Aromatic Substitution
The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, although the directing effects of the existing substituents must be considered. The amino group (or its protected form) is an ortho-, para-director, while the halogens (bromo and fluoro) are also ortho-, para-directing but deactivating. The interplay of these directing effects and the steric hindrance will determine the position of the incoming electrophile.
Nitration: Electrophilic nitration of the aromatic ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid, or with milder reagents like tert-butyl nitrite. rsc.orgrsc.org The position of nitration will be influenced by the directing effects of the substituents. Given the ortho-, para-directing nature of the amine and halogen substituents, the nitro group is expected to be introduced at one of the available ortho or para positions relative to the activating group, while considering the deactivating effect of the halogens. researchgate.net
Halogenation: Further halogenation of the aromatic ring can be carried out using standard halogenating agents. The position of the new halogen will again be determined by the directing effects of the existing substituents.
Cyclization and Annulation Reactions Utilizing the Amine Moiety
The primary amine group of this compound is a versatile nucleophile and can be a key participant in a variety of chemical transformations that lead to the formation of cyclic structures. These reactions, known as cyclizations and annulations, are essential for the construction of heterocyclic rings. In these processes, the amine can react with various electrophilic partners, leading to the intramolecular or intermolecular formation of new carbon-nitrogen or heteroatom-nitrogen bonds, ultimately resulting in a stable heterocyclic system.
Common strategies for forming heterocyclic rings from a primary amine include reactions with dicarbonyl compounds, or their equivalents, to form five- or six-membered rings. For instance, the Paal-Knorr synthesis allows for the preparation of pyrroles from 1,4-dicarbonyl compounds. Similarly, reaction with 1,3-dicarbonyl compounds can lead to the formation of various nitrogen-containing heterocycles. Furthermore, multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer an efficient route to complex heterocyclic structures from simple starting materials, including primary amines.
Below are tables outlining hypothetical reaction types that could lead to various heterocyclic scaffolds, based on established synthetic methodologies for primary amines.
Table 1: Potential Cyclization Reactions for the Formation of Five-Membered Heterocycles
| Heterocyclic Scaffold | General Reaction Type | Potential Co-reactant |
| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl compound |
| Imidazole | Debus Synthesis | Dicarbonyl compound, Aldehyde, Ammonia |
| Pyrazole | Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound |
| Triazole | Not a direct cyclization from the amine | - |
| Tetrazole | Reaction with a source of N=N-N | Sodium azide (B81097) and an orthoester |
Table 2: Potential Cyclization Reactions for the Formation of Six-Membered Heterocycles
| Heterocyclic Scaffold | General Reaction Type | Potential Co-reactant |
| Pyridine | Hantzsch Pyridine Synthesis | β-Ketoester and an aldehyde |
| Pyridone | Various methods | Diketene or a β-ketoester derivative |
| Pyrimidine | Biginelli Reaction | β-Ketoester and an aldehyde |
| Dihydropyrimidine | Biginelli Reaction | β-Ketoester and an aldehyde |
| Quinoline | Combes Quinoline Synthesis | 1,3-Dicarbonyl compound |
| Isoquinoline | Pictet-Spengler Reaction | Aldehyde or ketone (after acylation of the amine) |
It is important to note that the specific reaction conditions, such as the choice of solvent, temperature, and catalyst, would need to be optimized for this compound to achieve the desired heterocyclic products. The electronic and steric effects of the 3-bromo-4-fluorophenyl substituent would also play a significant role in the reactivity of the amine and the feasibility of these transformations.
Applications of 1r 1 3 Bromo 4 Fluorophenyl Ethanamine As a Chiral Building Block
Role in Asymmetric Synthetic Methodologies
The utility of chiral compounds like (1R)-1-(3-bromo-4-fluorophenyl)ethanamine in asymmetric synthesis is well-established. These molecules can be used to introduce chirality into new molecules, either by being incorporated into the final structure or by directing the stereochemical outcome of a reaction.
Integration into Complex Molecular Architectures
The chemical handles on this compound allow for its theoretical integration into a variety of complex molecular scaffolds. The amine can participate in forming new carbon-nitrogen bonds, while the bromo- and fluoro-substituted phenyl ring can be modified through various cross-coupling reactions.
Utility in the Synthesis of Polyfunctional 3D Molecular Scaffolds
Information regarding the application of this compound as a chiral building block for the creation of polyfunctional 3D molecular scaffolds could not be located in the searched scientific literature.
Contribution to 1,2,4-Oxadiazole Synthesis
No research findings or data were found to substantiate the contribution of this compound to the synthesis of 1,2,4-oxadiazoles.
Analytical and Spectroscopic Characterization in the Context of Synthesis
Spectroscopic Techniques for Structural Confirmation and Elucidation
Spectroscopy is a cornerstone for the molecular-level investigation of (1R)-1-(3-bromo-4-fluorophenyl)ethanamine, with each technique offering unique insights into its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
While specific experimental spectra for this compound are not widely published, the expected NMR signals can be predicted based on its molecular structure and data from analogous compounds. epo.org
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethylamine (B1201723) side chain and the aromatic protons. The methyl group (CH₃) protons would likely appear as a doublet due to coupling with the adjacent methine proton. The methine (CH) proton, being adjacent to both the methyl group and the aromatic ring, would present as a quartet. The aromatic region would display a complex pattern due to the substitution. The proton at C2 of the phenyl ring would likely be a doublet, while the protons at C5 and C6 would be doublets of doublets due to coupling with each other and the fluorine atom.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The aliphatic carbons of the ethylamine group would appear in the upfield region of the spectrum. The six aromatic carbons would appear in the downfield region, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The carbon atom bonded to fluorine (C4) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature confirming the fluorine's position.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on general principles of NMR spectroscopy.
| Atom | Predicted ¹H NMR | Predicted ¹³C NMR |
| Ethyl CH₃ | Doublet | Upfield Signal |
| Ethyl CH | Quartet | Upfield Signal |
| Aromatic CH (C2) | Doublet | Downfield Signal |
| Aromatic CH (C5) | Doublet of Doublets | Downfield Signal |
| Aromatic CH (C6) | Doublet of Doublets | Downfield Signal |
| Aromatic C-Br (C3) | - | Downfield Signal |
| Aromatic C-F (C4) | - | Downfield Signal (with large ¹JCF coupling) |
| Aromatic C-CH (C1) | - | Downfield Signal |
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS), often utilizing Electrospray Ionization (ESI), provides highly accurate mass measurements. uni.lu For the molecular formula C₈H₉BrFN, the exact monoisotopic mass is 216.99023 Da. uni.lu ESI-MS analysis would typically show the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 217.99751. uni.lu The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Calculated m/z | Reference |
| [M+H]⁺ | 217.99751 | uni.lu |
| [M+Na]⁺ | 239.97945 | uni.lu |
| Monoisotopic Mass | 216.99023 | uni.lu |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to exhibit several characteristic absorption bands. The primary amine (NH₂) group typically shows two bands for N-H stretching in the region of 3300-3500 cm⁻¹. ucalgary.ca Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively. Aromatic C=C stretching absorptions appear in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations are found in the fingerprint region, with the C-F stretch typically appearing between 1000-1400 cm⁻¹ and the C-Br stretch at lower wavenumbers, often in the 500-650 cm⁻¹ range. researchgate.net An experimental FTIR spectrum for the closely related compound (R)-1-(3-bromophenyl)ethanamine shows characteristic N-H stretches and aromatic C-H bands, providing a strong reference for the expected spectrum. nih.gov
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| C-F Bond | C-F Stretch | 1000 - 1400 |
| C-Br Bond | C-Br Stretch | 500 - 650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is dictated by the electronic transitions within the substituted phenyl chromophore. The benzene (B151609) ring exhibits characteristic π → π* transitions. The presence of substituents—bromo, fluoro, and the aminoethyl group—alters the energy of these transitions, typically shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. These substituents act as auxochromes, modifying the absorption intensity and wavelength.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for assessing the chemical purity and, critically, the enantiomeric purity of this compound.
High-Performance Liquid Chromatography (HPLC), including Chiral-Phase HPLC
Standard reversed-phase HPLC can be used to determine the chemical purity of the compound by separating it from synthetic precursors, byproducts, or degradation products. However, to separate the (R)-enantiomer from its (S)-enantiomer counterpart, a chiral environment is required. sepscience.com
Chiral-Phase HPLC is the definitive method for determining the enantiomeric excess (e.e.) of a chiral compound. mdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com For chiral amines and related phenylethylamine structures, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are widely and successfully used. mdpi.comyakhak.orgnih.gov The separation is typically achieved using a normal-phase mobile system, which often consists of a mixture of an alkane (like n-hexane) and an alcohol (such as ethanol (B145695) or isopropanol). yakhak.org By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess of the this compound sample can be accurately quantified. yakhak.org
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of the progress of chemical reactions, including the synthesis of this compound. This technique allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of the product.
In a typical synthetic procedure, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. These are co-spotted with the starting materials and a reference standard of the product, if available. The separation of components is achieved based on their differential partitioning between the stationary phase (commonly silica (B1680970) gel) and a mobile phase. The choice of the mobile phase, or eluent, is critical for achieving good separation. For amines like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly used. The polarity of the eluent system is optimized to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5 for optimal separation.
Visualization of the spots on the TLC plate is usually accomplished under UV light (254 nm), as the aromatic ring in the compound is UV-active. The disappearance of the starting material spots and the appearance and intensification of the product spot indicate the progression of the reaction.
Table 1: Representative TLC Parameters for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (ratio to be optimized) |
| Visualization | UV light (254 nm) |
| Expected Rf | ~0.3 - 0.5 for the product |
Column Chromatography for Purification and Isolation
Following the completion of the synthesis, as monitored by TLC, the crude product is subjected to purification to isolate this compound from any unreacted starting materials, by-products, or catalysts. Column chromatography is the most common method for this purpose on a laboratory scale.
The principle of column chromatography is similar to TLC, but it is a preparative technique. A glass column is packed with a stationary phase, typically silica gel. The crude reaction mixture is loaded onto the top of the column, and a solvent system (mobile phase), often similar in composition to the one used for TLC analysis, is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation.
For the purification of this compound, a gradient elution might be employed, where the polarity of the mobile phase is gradually increased over time to effectively separate the desired amine from impurities. Fractions are collected and analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified compound. In some instances, an automated flash chromatography system may be utilized for a more efficient and rapid purification. rsc.org
Table 2: General Column Chromatography Parameters for Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel (e.g., 230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in petroleum ether or hexane is commonly used. rsc.org |
| Elution Mode | Gradient elution |
| Fraction Analysis | Thin-Layer Chromatography (TLC) |
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry
Single-Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is the gold standard for determining the absolute configuration of chiral molecules like this compound.
To perform SCXRD analysis, a single, high-quality crystal of the compound is required. This is typically grown by slow evaporation of a solvent from a concentrated solution of the purified compound, or by other crystallization techniques such as vapor diffusion. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.
While specific SCXRD data for this compound is not readily found in the public domain, a study on a related compound, N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, provides insight into the expected crystallographic parameters. uni.lu For such a compound, the analysis would confirm the connectivity of the atoms, bond lengths, bond angles, and the stereochemistry at the chiral center.
Table 3: Illustrative Crystallographic Data for a Related Bromo-fluorophenyl Compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic uni.lu |
| Space Group | P21/c uni.lu |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) uni.lu |
| Volume (Å3) | Example: 1895.3(2) uni.lu |
| Z (molecules/unit cell) | 4 uni.lu |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Other Advanced Analytical Techniques for Comprehensive Characterization
Beyond the chromatographic and crystallographic methods, a range of other advanced analytical techniques are essential for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for elucidating the molecular structure.
1H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound would show characteristic signals for the aromatic protons, the methine proton, and the methyl protons.
13C NMR provides information on the number of different types of carbon atoms in the molecule. The spectrum would display distinct peaks for each carbon atom in the compound.
Mass Spectrometry (MS): This technique determines the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition. The PubChem entry for the hydrochloride salt of this compound lists predicted collision cross-section values for various adducts, which is a parameter that can be measured by ion mobility-mass spectrometry, providing information about the ion's shape in the gas phase. uni.lu
Table 4: Predicted Collision Cross Section (CCS) Data for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 217.99751 | 139.2 |
| [M+Na]+ | 239.97945 | 150.7 |
| [M-H]- | 215.98295 | 144.1 |
| [M+NH4]+ | 235.02405 | 161.0 |
| [M+K]+ | 255.95339 | 139.3 |
Data sourced from PubChemLite. uni.lu
Conclusion and Future Perspectives
Summary of Current Research Directions and Achievements
Current research efforts are largely centered on the efficient and stereoselective synthesis of (1R)-1-(3-bromo-4-fluorophenyl)ethanamine and related structures. The primary route to this compound involves the asymmetric reduction of the corresponding prochiral ketone, 3'-bromo-4'-fluoroacetophenone (B85946). Achievements in this area have been marked by the application of various catalytic systems to achieve high enantiomeric excess (e.e.).
One of the significant achievements is the use of biocatalysis . Microbial reduction has demonstrated considerable success in the enantioselective synthesis of chiral alcohols from prochiral ketones, which are immediate precursors to the target amine. For instance, the reduction of 3'-bromo-4'-fluoroacetophenone using Candida species has been reported to yield the corresponding alcohol with high yield (>90%) and excellent enantioselectivity (99% e.e.) under optimized fermentation conditions. This biocatalytic approach offers a green and efficient pathway.
Asymmetric transfer hydrogenation is another key research direction. While specific studies on this compound are not extensively documented in readily available literature, the methodology is widely applied to similar acetophenones. These reactions typically employ transition metal catalysts, such as Ruthenium or Iridium, in combination with chiral ligands to facilitate the stereoselective transfer of hydrogen from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the ketone.
The compound serves as a crucial chiral building block in organic synthesis. Its utility is primarily in the construction of more complex molecules where the stereochemistry of the amine is critical for the target's biological activity. The presence of the bromo and fluoro substituents allows for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, expanding its synthetic versatility.
Interactive Table: Properties of 3'-Bromo-4'-fluoroacetophenone
| Property | Value | Source |
| Molecular Weight | 217.03 g/mol | |
| Melting Point | 51-57 °C | thermofisher.com |
| Assay (GC) | ≥98.0% | thermofisher.com |
| Appearance | White to pale cream crystals/powder | thermofisher.com |
Emerging Methodologies in Chiral Halogenated Amine Synthesis
The synthesis of chiral halogenated amines is a dynamic field, with several emerging methodologies promising greater efficiency, selectivity, and sustainability.
Organocatalysis has surfaced as a powerful tool for the enantioselective halogenation and amination of various substrates. researchgate.netresearchgate.netnih.gov Chiral primary amine catalysts, cinchona alkaloid derivatives, and Jørgensen-Hayashi catalysts are employed for the enantioselective α-halogenation of aldehydes and other carbonyl compounds. nih.gov While direct organocatalytic synthesis of this compound is not yet a mainstream approach, the principles of organocatalysis are being actively explored for the synthesis of structurally similar chiral amines.
Enzymatic transamination represents a highly atom-economical and sustainable route to chiral amines. ω-Transaminases (ω-TAs) can catalyze the asymmetric synthesis of chiral amines from prochiral ketones using an amine donor. nih.gov This method avoids the use of metal catalysts and often proceeds with high enantioselectivity under mild conditions. nih.gov The application of immobilized ω-TAs in non-aqueous media is a particularly promising development, allowing for easier product separation and catalyst recycling. nih.gov
Advanced catalytic hydrogenation techniques continue to evolve. The development of novel chiral ligands and more active and selective metal catalysts (e.g., Iridium and Ruthenium complexes) is expanding the scope of asymmetric hydrogenation to a wider range of challenging substrates, including halogenated ketones. rsc.org
Interactive Table: Comparison of Synthetic Methodologies for Chiral Amines
| Methodology | Advantages | Challenges | Key Catalyst/Reagent Examples |
| Biocatalytic Reduction | High enantioselectivity, mild conditions, environmentally friendly | Substrate scope can be limited, optimization of fermentation parameters required | Candida species, other yeasts and fungi |
| Asymmetric Transfer Hydrogenation | Broad substrate scope, high yields and e.e. | Often requires precious metal catalysts, ligand synthesis can be complex | Ru- and Ir-based catalysts with chiral ligands |
| Organocatalysis | Metal-free, readily available catalysts | Catalyst loading can be high, reaction times may be long | Chiral primary amines, cinchona alkaloids |
| Enzymatic Transamination | High atom economy, excellent stereoselectivity, green process | Equilibrium limitations, product inhibition | ω-Transaminases (ω-TAs) |
Future Potential for Novel Applications and Advanced Derivatives
The future prospects for this compound and its derivatives are intrinsically linked to their potential applications in medicinal chemistry and materials science.
The 3-bromo-4-fluorophenyl moiety is a key pharmacophore in various drug discovery programs. The bromine atom can act as a handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom can modulate the compound's physicochemical properties, such as pKa, lipophilicity, and metabolic stability. This makes derivatives of this compound attractive candidates for screening in various therapeutic areas. For instance, related halogenated acetophenones have shown antimicrobial activity. ossila.com
The development of advanced derivatives is a promising avenue. By modifying the amine group or by further substitution on the aromatic ring, a library of novel compounds can be generated. These derivatives could be explored as potential inhibitors of enzymes or as ligands for receptors where the specific stereochemistry and halogenation pattern are crucial for binding.
Furthermore, the chiral nature of this compound makes it a candidate for use as a chiral auxiliary or ligand in asymmetric synthesis. The development of new catalytic systems based on this and related chiral amines could lead to novel and efficient methods for the synthesis of other valuable chiral molecules.
As synthetic methodologies become more robust and scalable, the availability of this compound is expected to increase, which will undoubtedly spur further research into its applications and the development of its advanced derivatives, solidifying the importance of halogenated chiral amines in the landscape of modern chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R)-1-(3-bromo-4-fluorophenyl)ethanamine, and how can enantiomeric purity be ensured?
- Methodology : The compound is synthesized via asymmetric reduction of the corresponding ketone precursor (e.g., 3-bromo-4-fluoroacetophenone) using chiral catalysts like (R)-BINAP-Ru complexes. Enantiomeric excess (ee) ≥98% is achieved through chiral HPLC or supercritical fluid chromatography (SFC) validation .
- Key Considerations : Monitor reaction intermediates via H/C NMR to confirm stereochemistry and avoid racemization during workup.
Q. How does the substitution pattern (bromo at C3, fluoro at C4) influence the compound’s physicochemical properties?
- Data : The electron-withdrawing bromo and fluoro groups reduce electron density on the aromatic ring, increasing solubility in polar aprotic solvents (e.g., DMSO) while lowering pKa (~8.2) compared to unsubstituted analogs.
- Experimental Validation : Solubility profiles are quantified via shake-flask method (25°C), and pKa determined by potentiometric titration .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Protocols :
- NMR : F NMR confirms fluorine position (δ ~ -110 ppm for C4-F), while H NMR distinguishes diastereotopic protons near the chiral center.
- X-ray Crystallography : SHELX software refines crystal structures to validate absolute configuration (R) and bond angles .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s interaction with neurotransmitter receptors?
- Approach : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model binding affinities to serotonin or dopamine receptors. Basis sets like 6-31G(d,p) optimize geometry, while solvent effects are incorporated via PCM .
- Validation : Compare computational results with radioligand binding assays (IC values) to refine models .
Q. What strategies resolve contradictions in pharmacological data between enantiomers?
- Case Study : (R)-enantiomers often show higher receptor selectivity than (S)-forms. For example, (R)-1-(4-bromo-2-fluorophenyl)ethanamine exhibits 10-fold higher affinity for 5-HT receptors. Use enantioselective assays (e.g., chiral stationary phase LC-MS) to isolate activity profiles .
Q. How do crystallographic data inform stability under varying pH conditions?
- Methods : Single-crystal X-ray diffraction at pH 4–9 reveals protonation-dependent conformational changes. ORTEP-3 visualizes hydrogen-bonding networks stabilizing the ammonium group in acidic buffers .
Q. What are the challenges in scaling up synthesis while maintaining ee >99%?
- Industrial Techniques : Continuous flow reactors minimize racemization by reducing residence time. Process analytical technology (PAT) monitors ee in real-time via inline Raman spectroscopy .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
